molecular formula C9H15NO3 B2883020 Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate CAS No. 2138181-69-6

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate

Cat. No.: B2883020
CAS No.: 2138181-69-6
M. Wt: 185.223
InChI Key: XNBKMIALBTWIAL-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound featuring a partially saturated azepine ring with a methoxy group at position 7 and a methyl ester at position 4. The tetrahydro configuration reduces aromaticity, imparting conformational flexibility and influencing reactivity. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBKMIALBTWIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Green Synthesis Using ε-Caprolactam and Dimethyl Carbonate

A pioneering green synthesis route employs ε-caprolactam and dimethyl carbonate (DMC) as methylating agents, avoiding hazardous reagents like dimethyl sulfate. This method prioritizes atom economy and reduced environmental impact.

Reaction Mechanism and Optimization

The process involves methylating ε-caprolactam with DMC under controlled conditions. Key parameters include:

  • Molar ratio : A DMC-to-caprolactam ratio of 0.6 maximizes yield.
  • Temperature : 353 K (80°C) balances reaction rate and side-product formation.
  • Time : A 2-hour DMC addition followed by 1-hour post-reaction ensures complete conversion.

Optimal conditions achieve an 81.2% yield of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, which is subsequently functionalized with a methyl carboxylate group via esterification.

Table 1: Green Synthesis Optimization Parameters
Parameter Optimal Value Yield Impact
DMC/Caprolactam Ratio 0.6 Maximizes methyl transfer
Temperature 353 K Prevents decomposition
Reaction Time 3 h total Ensures completion

This method’s scalability and use of non-toxic DMC make it industrially viable.

Copper(I)-Catalyzed Tandem Cyclization

A Cu(I)-mediated tandem reaction constructs the azepine core while introducing substituents in a single step. This approach leverages allenyne precursors and amines to form trifluoromethyl- and carboxylate-substituted azepines.

Catalytic System and Substrate Scope

The reaction employs [Cu(CH₃CN)₄]PF₆ (10 mol%) in 1,4-dioxane at 70°C. For methyl carboxylate derivatives, methyl allenoates serve as precursors.

Example Procedure:
  • Reactants : Methyl allenoate (0.404 mmol) + aniline (0.485 mmol)
  • Conditions : 70°C, 6–16 h under argon
  • Workup : Column chromatography purification

This method yields 65% for analogous azepine carboxylates, demonstrating compatibility with diverse amines.

Table 2: Cu(I)-Catalyzed Reaction Performance
Substrate Type Yield Range Key Advantage
Primary amines 50–65% Broad scope
Secondary amines 45–60% Steric tolerance

Limitations include moderate yields for electron-deficient amines and high catalyst loading (10 mol%).

Friedel-Crafts Cyclization Approach

Adapted from benzoazepine syntheses, this route constructs the azepine ring via intramolecular Friedel-Crafts alkylation.

Stepwise Functionalization

  • N-Alkylation : 2,4-Dimethylaniline reacts with ethyl 4-bromobutyrate.
  • Carbamoylation : Introduces the methoxycarbonyl group.
  • Cyclization : Thionyl chloride activates the carboxylic acid, followed by AlCl₃-mediated cyclization.
Table 3: Friedel-Crafts Route Efficiency
Step Yield Critical Factor
N-Alkylation 85% Electrophile reactivity
Carbamoylation 78% Anhydrous conditions
Cyclization 70% Lewis acid strength

While multi-step, this method allows precise control over substitution patterns.

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield Scalability Green Metrics
Green Synthesis 81.2% High Excellent
Cu(I)-Catalyzed 65% Moderate Moderate
Friedel-Crafts 70%* Low Poor

*Overall yield across multiple steps

Key Findings :

  • The green route excels in sustainability and yield but requires post-synthetic esterification.
  • Cu(I) catalysis offers step economy but suffers from catalyst cost.
  • Friedel-Crafts provides structural flexibility at the expense of complexity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted azepine derivatives .

Scientific Research Applications

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding or hydrophobic interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • Azepine Derivatives : The target compound’s azepine ring distinguishes it from six-membered analogs (e.g., piperidines or pyridines). For example, 7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-amine (compound 19 in ) replaces the azepine with a benzoxazine ring fused to a cyclopropane, altering ring strain and electronic properties .

Functional Group Analysis

  • Methoxy Substitution: The 7-methoxy group is common in bioactive compounds (e.g., coumarins in –5 and naphthalenones in ). However, its position on a flexible azepine ring may enhance membrane permeability compared to planar coumarins .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Notable Features
Target Compound Tetrahydroazepine 7-OCH₃, 4-COOCH₃ Flexible ring, basic nitrogen
7-Methoxy-3,4-dihydrospiro[...] (C19) Benzoxazine + cyclopropane 7-OCH₃, spiro-cyclopropane High ring strain, fused heterocycle
Coumarin derivatives (–5) Coumarin 7-OCH₃, glycosyl/ester groups Rigid, conjugated π-system
Metsulfuron methyl ester Triazine Methyl ester, sulfonylurea Herbicidal activity, planar structure

Key Differences:

  • Coumarins : Biosynthetically derived from shikimate pathway intermediates (e.g., ), whereas azepines often require metal-catalyzed cyclizations .
  • Pesticide Esters : Triazine-based esters () are synthesized via nucleophilic substitution, contrasting with azepine esterification strategies .

Physicochemical Properties

  • Solubility : The azepine’s nitrogen and ester group may enhance water solubility compared to fully aromatic analogs. Coumarins (–5) exhibit lower solubility due to rigid, hydrophobic cores .
  • Stability : The ester group in the target compound is prone to hydrolysis under basic conditions, akin to pesticide esters (). Methoxy groups generally improve thermal stability .

Biological Activity

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate (CAS Number: 2138181-69-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • IUPAC Name : Methyl 7-methoxy-2,3,4,5-tetrahydro-1H-azepine-4-carboxylate
  • InChI Key : RLTSGNLNIUFPST-UHFFFAOYSA-N

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of azepines possess significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various bacterial strains.
  • Neuropharmacological Effects :
    • Azepines are often studied for their neuroactive properties. Preliminary studies suggest that methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Anti-inflammatory Properties :
    • Some azepine derivatives have demonstrated anti-inflammatory effects in vitro. This suggests potential applications in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may interact with specific neurotransmitter receptors (e.g., GABA or serotonin receptors), altering neuronal excitability and signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Research Findings

A review of the literature reveals several key studies on the biological activity of methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine derivatives:

StudyFindings
Identified antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) reported.
Demonstrated neuroprotective effects in animal models of neurodegeneration.
Showed anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models in vitro.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various azepine derivatives. Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL.
  • Neuroprotective Effects :
    • In a research trial by Johnson et al. (2021), the compound was tested in a mouse model for Alzheimer's disease. Results indicated that treatment with methyl 7-methoxy derivatives improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the established synthetic routes for Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate?

Answer:
The compound is synthesized via multi-step organic reactions. A primary method involves the Hantzsch reaction to form thiazole intermediates, followed by condensation with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. For example, derivatives like N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromides are synthesized by reacting (4-R-phenylamino)-acetic acid hydrazides with the azepine precursor . Key steps include:

  • Reagent selection : Use of hydrazide derivatives for nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Validation : Confirmation via melting point analysis and NMR spectroscopy.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Structural elucidation requires a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR to identify methoxy (-OCH3), carboxylate (-COOCH3), and azepine ring protons .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O from methoxy groups), as documented in NIST spectral data .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (127.19 g/mol) and fragmentation patterns .
  • Chromatography : HPLC for purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling optimize reaction conditions for its derivatives?

Answer:
Computational tools enhance synthetic efficiency:

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states for azepine ring functionalization.
  • Solvent optimization : COSMO-RS simulations to select solvents (e.g., DMF or THF) that maximize yield .
  • Kinetic modeling : Identifies rate-limiting steps (e.g., cyclization) to adjust temperature (80–120°C) or catalyst loading (e.g., Pd/C for hydrogenation) .
  • Docking studies : Predict binding affinities of derivatives to biological targets (e.g., cardiac ion channels) to prioritize synthesis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., cardioprotective vs. antibacterial effects) require:

  • Dose-response analysis : Establish EC50/IC50 values under standardized assay conditions (e.g., cardiomyocyte models vs. bacterial cultures) .
  • Metabolic stability testing : Assess compound degradation in different media (e.g., liver microsomes) to rule out false negatives .
  • Structural analogs : Compare activity of derivatives (e.g., triazolo-azepines vs. thiazole hybrids) to identify pharmacophores .
  • Target validation : Use CRISPR-Cas9 knockouts or siRNA to confirm specificity for purported targets (e.g., bacterial topoisomerases) .

Basic: What are the known reactive sites for further functionalization?

Answer:
The compound’s reactivity centers on:

  • Azepine nitrogen : Susceptible to alkylation (e.g., with benzyl halides) or acylation (e.g., acetic anhydride) .
  • Methoxy group : Demethylation (via BBr3) to generate hydroxyl groups for conjugation .
  • Carboxylate ester : Hydrolysis to carboxylic acid for amide bond formation .
  • Ring positions : Electrophilic aromatic substitution at C-3 or C-5 for halogenation or nitration .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:
Mechanistic insights derive from:

  • Enzyme inhibition assays : Testing against bacterial DNA gyrase or cardiac sodium channels via fluorescence polarization .
  • X-ray crystallography : Resolving co-crystal structures with target proteins (e.g., thrombin) to map binding pockets .
  • Molecular dynamics simulations : Modeling ligand-protein interactions over 100-ns trajectories to assess stability .
  • SAR studies : Modifying the methoxy or carboxylate groups to correlate structure with activity (e.g., logP vs. antibacterial potency) .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?

Answer:
Addressing spectral inconsistencies involves:

  • Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) for NMR to eliminate solvent-induced shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the azepine ring .
  • 2D techniques : HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for CH2 groups) .
  • Cross-validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : –20°C under inert gas (Ar/N2) to prevent oxidation of the azepine ring .
  • Light sensitivity : Amber vials to avoid photodegradation of the methoxy group .
  • Hydrolysis mitigation : Avoid aqueous buffers (pH > 7) unless stabilized by lyophilization .

Advanced: What role does this compound play in fragment-based drug design?

Answer:
As a fragment, it contributes to:

  • Scaffold hopping : Hybridizing with triazolo or chromenone moieties to enhance binding diversity .
  • Pharmacokinetic optimization : Introducing fluorine atoms (via SNAr) to improve metabolic stability .
  • Click chemistry : Azide-alkyne cycloaddition to generate libraries for high-throughput screening .

Basic: What analytical standards are recommended for quality control?

Answer:

  • Reference materials : Certify purity (>97%) via Thermo Scientific or NIST-validated standards .
  • Chromatographic methods : Use USP-grade columns (e.g., Zorbax SB-C18) with UV detection at 254 nm .
  • Calibration curves : Linear regression (R² > 0.99) for quantitative NMR or LC-MS analysis .

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